
SMU127
Vue d'ensemble
Description
SMU127 is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer. It induces NF-κB signaling in cells expressing human TLR2 (EC50 = 0.55 µM) but not cells expressing human TLR3, -4, -5, -7, or -8 when used at concentrations ranging from 0.1 to 100 µM. This compound induces the production of TNF-α in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations ranging from 0.01 to 1 µM. In vivo, this compound (0.1 mg/animal) reduces tumor volume in a 4T1 murine mammary carcinoma model.
This compound is a TLR1/2-specific agonist which stimulates NF-κB activation and promotes TNFα secretion in human macrophages and mononuclear cells.
Applications De Recherche Scientifique
Agoniste TLR1/2
SMU127 est un agoniste de l'hétérodimère du récepteur de type Toll 1/2 (TLR1/2) . Il induit la signalisation NF-κB dans les cellules exprimant le TLR2 humain .
Activation du NF-κB
This compound stimule l'activation du NF-κB . NF-κB est un complexe protéique qui contrôle la transcription de l'ADN et joue un rôle clé dans la régulation de la réponse immunitaire à l'infection.
Sécrétion de TNFα
This compound favorise la sécrétion de TNFα dans les macrophages et les cellules mononucléaires humaines . Le TNFα est une protéine de signalisation cellulaire impliquée dans l'inflammation systémique et est l'une des cytokines qui constituent la réaction de phase aiguë.
Inhibition du cancer du sein
L'essai in vivo a indiqué que this compound pouvait inhiber la croissance des tumeurs du cancer du sein chez les souris BABL/c . Ce travail a montré pour la première fois qu'un petit agoniste moléculaire TLR1/2 peut inhiber le cancer du sein in vivo .
Découverte de médicaments
This compound a été identifié par criblage virtuel basé sur la structure de 10,5 millions de composés . Cela met en évidence son potentiel comme composé principal dans les processus de découverte et de développement de médicaments.
Mécanisme D'action
Target of Action
SMU127, also known as STK615052 or Ethyl 2-(4-methylpiperazine-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is an agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer . TLR1/2 are part of the toll-like receptor family, which plays a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes .
Mode of Action
This compound interacts with its targets, TLR1/2, and induces NF-κB signaling in cells expressing human TLR2 .
Biochemical Pathways
The activation of TLR1/2 by this compound leads to the stimulation of the NF-κB pathway , a critical regulator of immune and inflammatory responses . This activation promotes the secretion of TNF-α in human macrophages and mononuclear cells .
Result of Action
The activation of the NF-κB pathway and the subsequent secretion of TNF-α result in a range of molecular and cellular effects. Notably, in vivo experiments have shown that this compound can inhibit breast cancer growth in BABL/c mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. According to the product data sheet, this compound should be stored at -20°C for optimal stability .
Analyse Biochimique
Biochemical Properties
The compound interacts with the TLR1/2 heterodimer, a type of protein that plays a crucial role in the innate immune system . The interaction between the compound and TLR1/2 triggers the NF-κB signaling pathway, leading to the production of TNF-α in isolated human peripheral blood mononuclear cells .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on cell signaling pathways, specifically the NF-κB signaling pathway . By activating this pathway, the compound can influence gene expression and cellular metabolism, leading to the production of TNF-α, a cytokine involved in systemic inflammation .
Molecular Mechanism
The compound exerts its effects at the molecular level through its binding interactions with the TLR1/2 heterodimer . This binding activates the NF-κB signaling pathway, leading to changes in gene expression and the production of TNF-α .
Activité Biologique
SMU127, a compound of interest in the field of medicinal chemistry, has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Overview of this compound
This compound is a synthetic compound that has been studied for its pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity. The compound's structural characteristics and biological implications have been explored through various in vitro and in vivo studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:
- Inhibition of Cell Proliferation : this compound has shown the ability to inhibit the proliferation of cancer cell lines. This effect is often measured through assays that quantify cell viability and proliferation rates.
- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death (apoptosis) in malignant cells, a critical pathway for cancer therapy.
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Study Type | Findings |
---|---|
Cell Viability Assays | This compound reduced viability in various cancer cell lines by up to 70% at micromolar concentrations. |
Apoptosis Assays | Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound. |
Antimicrobial Tests | Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. |
These findings highlight the compound's potential as an anticancer agent and its applicability in treating bacterial infections.
In Vivo Studies
In vivo studies have further validated the efficacy of this compound:
- Tumor Models : In murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.
- Safety Profile : Toxicological assessments demonstrated that this compound had a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
-
Case Study 1: Cancer Treatment
- Objective : Evaluate the efficacy of this compound in patients with advanced solid tumors.
- Outcome : Preliminary results showed partial responses in 30% of participants, with manageable side effects.
-
Case Study 2: Antimicrobial Application
- Objective : Investigate the effectiveness of this compound against resistant bacterial strains.
- Outcome : Notable success was achieved in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILACXNMTZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.